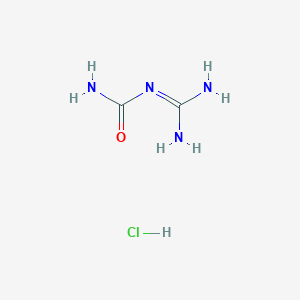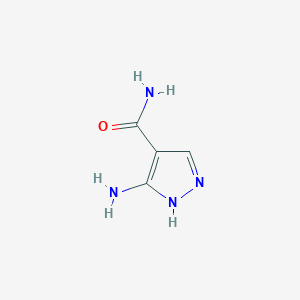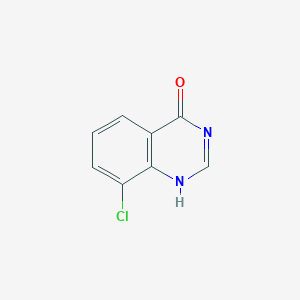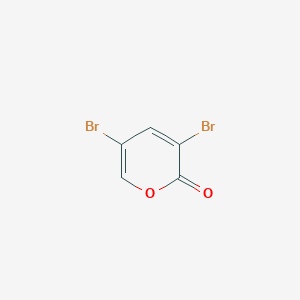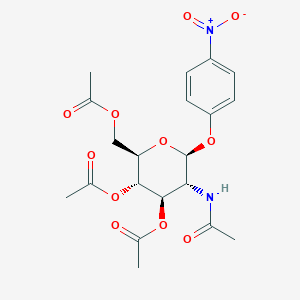
(4-Chloro-3-iodophenyl)methanol
Übersicht
Beschreibung
“(4-Chloro-3-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6ClIO . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “(4-Chloro-3-iodophenyl)methanol” involves several steps. One method involves the use of sodium hydroxide in tetrahydrofuran, methanol, and ethyl acetate. The reaction mixture is stirred for 2 hours, then cooled and methanol is added cautiously. The solvent is removed and the residue is dissolved in methanol and stirred with aq. 2M sodium hydroxide for 2 hours .Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-iodophenyl)methanol” consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methanol group .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(4-Chloro-3-iodophenyl)methanol: is a versatile building block in organic synthesis. It is particularly useful in the construction of complex molecules through cross-coupling reactions such as Suzuki and Sonogashira couplings . Its halogen substituents make it a prime candidate for further functionalization, enabling the synthesis of a wide array of organic compounds.
Medicinal Chemistry
In medicinal chemistry, (4-Chloro-3-iodophenyl)methanol can be employed to synthesize intermediates for pharmaceutical compounds. For instance, it can be used to create benzofuran derivatives, which have shown a range of biological activities including anti-tumor, antibacterial, and anti-viral properties .
Material Science
(4-Chloro-3-iodophenyl)methanol: can contribute to the field of material science by being part of the synthesis pathway for nonlinear optical materials. These materials are crucial for developing new photonic devices, which have applications in telecommunications and information processing .
Analytical Chemistry
In analytical chemistry, (4-Chloro-3-iodophenyl)methanol can be used as a standard or reference compound in various spectroscopic methods, including NMR, to quantify or identify other substances within a mixture .
Environmental Science
(4-Chloro-3-iodophenyl)methanol: may also find applications in environmental science, particularly in the synthesis of compounds used for water sanitation or as part of sensors for detecting environmental pollutants .
Biochemistry
In biochemistry, (4-Chloro-3-iodophenyl)methanol can be utilized to synthesize amino acids or peptides that are labeled with iodine isotopes, which are then used in radiolabeling studies to track biochemical processes .
Eigenschaften
IUPAC Name |
(4-chloro-3-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQYBNUCHOJSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545571 | |
| Record name | (4-Chloro-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-iodophenyl)methanol | |
CAS RN |
104317-95-5 | |
| Record name | 4-Chloro-3-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104317-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)
